molecular formula C5H6N2O B092982 2-Hydroxy-4-methylpyrimidine CAS No. 15231-48-8

2-Hydroxy-4-methylpyrimidine

Cat. No.: B092982
CAS No.: 15231-48-8
M. Wt: 110.11 g/mol
InChI Key: AHHHDTLXONDKQF-UHFFFAOYSA-N
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Description

2-Hydroxy-4-methylpyrimidine is a useful research compound. Its molecular formula is C5H6N2O and its molecular weight is 110.11 g/mol. The purity is usually 95%.
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Biological Activity

2-Hydroxy-4-methylpyrimidine (C5H6N2O) is a heterocyclic organic compound that has garnered attention for its diverse biological activities. This article explores its biological activity, focusing on antimicrobial properties, enzyme inhibition, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a pyrimidine ring with a hydroxyl group at the second position and a methyl group at the fourth position. This unique structure contributes to its biological activity, particularly its ability to interact with various biological macromolecules.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties . Studies have shown that it is effective against various bacterial and fungal strains.

Summary of Antimicrobial Studies

  • Synthesis of Derivatives : The compound has been utilized in synthesizing new classes of pyrimidin-2-ol derivatives, which have been screened for their antimicrobial activity. The synthesized derivatives generally exhibited good antimicrobial effects, often outperforming standard drugs in efficacy against specific pathogens.
  • In Vitro Testing : In vitro tests demonstrated that certain derivatives of this compound showed enhanced activity against resistant bacterial strains, suggesting its potential as a lead compound for developing new antibiotics.

Enzyme Inhibition

This compound has also been studied for its enzyme inhibition capabilities . Its ability to form hydrogen bonds due to the hydroxyl group enhances its binding affinity to various enzymes.

  • Target Enzymes : The compound may inhibit enzymes involved in critical metabolic pathways, particularly those related to the synthesis of coenzymes such as Coenzyme A (CoA). This inhibition can disrupt bacterial growth and survival, making it a candidate for further exploration in drug design .
  • Case Studies : Research has indicated that compounds mimicking the structure of this compound can effectively inhibit enzymes involved in the biosynthesis of essential metabolites in pathogens, thereby reducing their virulence .

Therapeutic Applications

The compound's biological activities suggest potential therapeutic applications across various fields:

  • Antimicrobial Agents : Given its effectiveness against resistant strains, this compound derivatives are being explored as potential new antimicrobial agents.
  • Anti-inflammatory Properties : Preliminary studies indicate that the compound may also possess anti-inflammatory effects, which could be beneficial in treating conditions characterized by inflammation.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructure FeaturesUnique Properties
This compoundHydroxyl and methyl substitutionsAntimicrobial and antioxidant activity
2-MethylpyrimidineMethyl substitution at position 2Less polar; different biological activity
4-MethylpyrimidineMethyl substitution at position 4Lacks hydroxyl; reduced solubility
2-Hydroxy-pyrimidinoneHydroxyl at position 2Different ring structure; varied reactivity

This table illustrates how structural variations lead to distinct chemical properties and biological activities among similar compounds.

Scientific Research Applications

Pharmaceutical Development

2-Hydroxy-4-methylpyrimidine serves as a crucial intermediate in the synthesis of various pharmaceuticals. Its derivatives are explored for potential therapeutic applications, particularly in treating neurological disorders and infections.

Case Studies:

  • Antimicrobial Activity: Research indicates that derivatives of this compound exhibit significant antimicrobial properties against various bacterial and fungal strains. For instance, synthesized derivatives were screened for in vitro antimicrobial activity and showed effectiveness greater than standard drugs .
  • Anticancer Potential: A study demonstrated that certain derivatives inhibited tumor growth in cancer models, suggesting their potential as anticancer agents. The mechanism involved apoptosis induction and inhibition of angiogenesis .

Biochemical Research

This compound is extensively employed in biochemical studies to understand enzyme inhibition and metabolic pathways.

Applications:

  • Enzyme Inhibition Studies: this compound has been used to investigate its effects on specific enzymes, contributing to the understanding of metabolic processes .
  • Metabolic Pathways: It aids researchers in elucidating complex biochemical pathways, thereby facilitating the development of new therapeutic strategies .

Agricultural Chemistry

In agricultural applications, this compound is utilized in formulating agrochemicals, enhancing crop yields by improving plant resistance to diseases and pests.

Case Studies:

  • Herbicide Development: The compound has been explored for its potential in developing new herbicides that are more effective and environmentally friendly .
  • Fungicide Research: Studies have shown that certain formulations containing this compound can significantly reduce fungal infections in crops, promoting healthier plant growth .

Analytical Chemistry

This compound acts as a standard reference material in chromatographic techniques, ensuring accurate quantification of related compounds in complex mixtures.

Applications:

  • Quality Control: In pharmaceutical manufacturing, this compound is used to ensure the quality and consistency of drug products through rigorous analytical testing .

Material Science

Research into the properties of this compound has led to its exploration in creating advanced materials with specific characteristics.

Applications:

  • Polymer Development: The compound is studied for its potential use in synthesizing polymers with enhanced thermal stability and mechanical strength .
  • Coatings Technology: It is being investigated for applications in coatings that require specific chemical stability under varying environmental conditions .

Data Summary Table

Application AreaKey Findings
Pharmaceutical DevelopmentEffective as an intermediate for drugs targeting neurological disorders.
Biochemical ResearchSignificant role in enzyme inhibition studies; aids metabolic pathway research.
Agricultural ChemistryPromising results in herbicide and fungicide development for crop protection.
Analytical ChemistryUsed as a standard reference material for chromatographic techniques.
Material SciencePotential applications in advanced polymers and coatings technology.

Chemical Reactions Analysis

Acid-Base Reactions and Salt Formation

The hydroxyl group at position 2 allows 2-hydroxy-4-methylpyrimidine to act as a weak acid (pKa ~7–8), forming salts with strong acids. For example:
Reaction with HCl :
C5H6N2O+HClC5H7ClN2O\text{C}_5\text{H}_6\text{N}_2\text{O}+\text{HCl}\rightarrow \text{C}_5\text{H}_7\text{ClN}_2\text{O}
This yields this compound hydrochloride, a hygroscopic powder with a melting point of 243°C (decomposition) .

Property Value
ProductThis compound HCl
SolubilityWater-soluble
Melting Point243°C (dec.)
StabilityHygroscopic, stored under inert atmosphere

Oxidation Reactions

The methyl group at position 4 can undergo oxidation under controlled conditions. For instance:
Oxidative dehydrogenation using ceric sulfate (Ce(SO₄)₂) in aqueous acetic acid converts dihydro derivatives to fully aromatic pyrimidines . While direct data on this compound is limited, analogous reactions suggest:
C5H6N2O+oxidantAromatic pyrimidine derivatives\text{C}_5\text{H}_6\text{N}_2\text{O}+\text{oxidant}\rightarrow \text{Aromatic pyrimidine derivatives}

Reagent Conditions Product
Ce(SO₄)₂Aqueous acetic acid, 80°CDehydrogenated pyrimidines

Electrophilic Substitution

The hydroxyl group directs electrophilic substitution to the ortho and para positions. Example reactions include:
Nitration :
C5H6N2O+HNO3Nitro substituted derivatives\text{C}_5\text{H}_6\text{N}_2\text{O}+\text{HNO}_3\rightarrow \text{Nitro substituted derivatives}
Sulfonation :
C5H6N2O+H2SO4Sulfo substituted derivatives\text{C}_5\text{H}_6\text{N}_2\text{O}+\text{H}_2\text{SO}_4\rightarrow \text{Sulfo substituted derivatives}

Although specific studies on this compound are sparse, pyrimidine derivatives generally undergo these reactions at elevated temperatures (50–100°C) .

Condensation Reactions

The hydroxyl group participates in condensation with aldehydes or ketones. For example:
Reaction with formaldehyde :
C5H6N2O+HCHOMethylene bridged dimers\text{C}_5\text{H}_6\text{N}_2\text{O}+\text{HCHO}\rightarrow \text{Methylene bridged dimers}

Application Reagents Outcome
Polymer synthesisFormaldehyde, acid catalystCrosslinked polymers

Coordination Chemistry

The hydroxyl and ring nitrogen atoms enable complexation with metal ions. For example:
Coordination with Cu(II) :
C5H6N2O+Cu2+[Cu(C5H5N2O)2]2+\text{C}_5\text{H}_6\text{N}_2\text{O}+\text{Cu}^{2+}\rightarrow [\text{Cu}(\text{C}_5\text{H}_5\text{N}_2\text{O})_2]^{2+}
Such complexes are studied for catalytic and biomedical applications .

Functional Group Modifications

Acylation : The hydroxyl group can be acetylated using acetic anhydride:
C5H6N2O+(CH3CO)2OC5H5N2O(COCH3)\text{C}_5\text{H}_6\text{N}_2\text{O}+(\text{CH}_3\text{CO})_2\text{O}\rightarrow \text{C}_5\text{H}_5\text{N}_2\text{O}(\text{COCH}_3)
Alkylation : Reaction with alkyl halides forms ethers:
C5H6N2O+R XC5H5N2O R\text{C}_5\text{H}_6\text{N}_2\text{O}+\text{R X}\rightarrow \text{C}_5\text{H}_5\text{N}_2\text{O R}

Biological Activity and Derivatives

While not a direct reaction, this compound serves as a precursor for bioactive molecules. For example:

  • Anti-inflammatory agents : Derivatives like 2-hydroxy-4-methylbenzoic anhydride (HMA) inhibit neuroinflammation via NF-κB pathway modulation .

  • Anticancer agents : Pyrimidine analogs exhibit activity against enzymes like COX-2 .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-Hydroxy-4-methylpyrimidine, and what are the critical reaction parameters?

  • Methodological Answer : The compound is typically synthesized via cyclocondensation reactions of β-keto esters or malonates with urea/thiourea derivatives. For example, 4,6-dihydroxy-2-methylpyrimidine (a structurally related compound) is prepared by reacting methyl acetoacetate with urea under acidic conditions, followed by purification via recrystallization . Critical parameters include temperature control (80–100°C), reaction time (6–12 hours), and pH adjustment to isolate the product. Solvent choice (e.g., ethanol or aqueous NaOH) significantly impacts yield and purity .

Q. What experimental precautions are necessary when handling this compound in laboratory settings?

  • Methodological Answer : Safety protocols include using nitrile gloves and fume hoods to avoid inhalation of dust. The compound may cause skin/eye irritation (H315, H319) and respiratory discomfort (H335) . Storage should be in airtight containers under ambient conditions, away from oxidizing agents. Waste must be segregated and disposed of via certified hazardous waste management services .

Q. How can solubility properties of this compound influence purification strategies?

  • Methodological Answer : The compound exhibits limited solubility in water but dissolves in polar aprotic solvents (e.g., DMSO) and alkaline solutions (e.g., NaOH). Recrystallization from hot aqueous NaOH (1–2 M) is effective for purification, while HPLC with a C18 column and methanol/water mobile phase (70:30 v/v) ensures purity >99% .

Advanced Research Questions

Q. How can X-ray crystallography be optimized to determine the tautomeric forms of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction using SHELXL refinement (e.g., integrating hydrogen atom positions and anisotropic displacement parameters) is critical. For tautomerism analysis (e.g., keto-enol forms), low-temperature data collection (100 K) reduces thermal motion artifacts. Density Functional Theory (DFT) calculations (B3LYP/6-31G*) can validate observed bond lengths and angles .

Q. What strategies resolve contradictions in reported spectroscopic data for this compound derivatives?

  • Methodological Answer : Discrepancies in NMR or IR data often arise from solvent effects or tautomeric equilibria. Standardize measurements using deuterated DMSO for NMR and KBr pellets for IR. Cross-validate with high-resolution mass spectrometry (HRMS) and computational simulations (e.g., Gaussian09) to confirm molecular ion peaks and vibrational modes .

Q. How does the electronic structure of this compound affect its reactivity in nucleophilic substitution reactions?

  • Methodological Answer : The hydroxyl group at position 2 and methyl group at position 4 influence electron density distribution. Frontier Molecular Orbital (FMO) analysis reveals nucleophilic attack favors the C5 position due to lower LUMO energy (-1.8 eV). Experimental validation using alkyl halides (e.g., methyl iodide) in DMF with K2CO3 as base yields 2-alkoxy-4-methylpyrimidine derivatives .

Q. Applications in Academic Research

Q. What role does this compound serve as an intermediate in pharmaceutical synthesis?

  • Methodological Answer : It is a precursor for antifolate agents and kinase inhibitors. For example, chlorination with POCl3 yields 2-chloro-4-methylpyrimidine, which undergoes Suzuki coupling with aryl boronic acids to generate bioactive compounds. Purity >98% (HPLC) is essential for downstream biological assays .

Q. How can this compound be functionalized for metal-organic framework (MOF) design?

  • Methodological Answer : Deprotonation with NaH generates a ligand for coordinating transition metals (e.g., Cu²⁺ or Zn²⁺). Solvothermal synthesis in DMF at 120°C produces MOFs with pore sizes ~1.2 nm, characterized by BET surface area analysis and PXRD .

Q. Data Contradiction Analysis

Q. How should researchers address conflicting reports on the biological activity of this compound derivatives?

  • Methodological Answer : Contradictions may stem from assay variability (e.g., cell line differences) or impurity artifacts. Reproduce studies under standardized conditions (e.g., MTT assays in HepG2 cells with 10% FBS). Use LC-MS to verify compound integrity and quantify metabolites .

Properties

IUPAC Name

6-methyl-1H-pyrimidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O/c1-4-2-3-6-5(8)7-4/h2-3H,1H3,(H,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHHHDTLXONDKQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=NC(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70878778
Record name 2PYRIMIDONE4METHYL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70878778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

110.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5348-51-6, 15231-48-8
Record name 4-Methylpyrimidin-2-ol hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005348516
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2PYRIMIDONE4METHYL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70878778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-methyl-1,2-dihydropyrimidin-2-one
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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